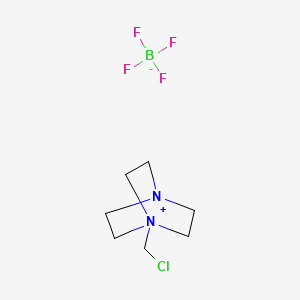
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C7H14BClF4N2 and a molecular weight of 248.4570728 . This compound is known for its unique structure, which includes a bicyclic framework with a quaternary nitrogen atom. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) typically involves the reaction of 1-chloromethyl-4-aza-1-azoniabicyclo(2.2.2)octane with tetrafluoroboric acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include sodium periodate, which can oxidize the compound to form different products . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Medicine: Research is ongoing to explore its potential use in drug development and other medical applications.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) involves its interaction with molecular targets through its quaternary nitrogen atom. This interaction can lead to the formation of complexes with metal ions or other molecules, which can then participate in various chemical reactions. The pathways involved depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar compounds to 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) include:
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: This compound has a benzyl group instead of a chloromethyl group and is used in similar applications.
1-Alkyl-4-aza-1-azoniabicyclo(2.2.2)octane: These compounds have various alkyl groups and are used in different chemical reactions and applications.
The uniqueness of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, tetrafluoroborate(1-) lies in its specific structure and reactivity, which make it valuable in a wide range of scientific research and industrial applications.
Properties
CAS No. |
140681-69-2 |
|---|---|
Molecular Formula |
C7H14BClF4N2 |
Molecular Weight |
248.46 g/mol |
IUPAC Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;tetrafluoroborate |
InChI |
InChI=1S/C7H14ClN2.BF4/c8-7-10-4-1-9(2-5-10)3-6-10;2-1(3,4)5/h1-7H2;/q+1;-1 |
InChI Key |
HZVUWKGMNPJHNL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1C[N+]2(CCN1CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















